5-Cyano-2,3-di-4-tolyl-tetrazolium chloride
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Overview
Description
5-Cyano-2,3-di-4-tolyl-tetrazolium chloride is a redox-sensitive tetrazolium salt that is primarily used to detect metabolic activity in microorganisms. This compound is known for producing a fluorescent formazan upon reduction, which indicates respiratory activity in cells . It is widely used in various scientific research applications, including histochemistry and cell viability assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2,3-di-4-tolyl-tetrazolium chloride typically involves the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This intermediate is then reacted with sodium cyanide and ammonium chloride to produce the desired tetrazolium salt . The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2,3-di-4-tolyl-tetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form a fluorescent formazan, which is used to indicate metabolic activity.
Oxidation: It can also undergo oxidation reactions, although these are less commonly studied.
Substitution: The tetrazolium ring can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include NADH and other electron donors.
Oxidation: Oxidizing agents like hydrogen peroxide can be used, often requiring acidic or basic conditions.
Substitution: Nucleophiles such as amines and thiols can react with the tetrazolium ring, usually under basic conditions.
Major Products
Scientific Research Applications
5-Cyano-2,3-di-4-tolyl-tetrazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator in various chemical assays.
Biology: The compound is employed in cell viability assays to distinguish between live and dead cells.
Medicine: It is used in histochemistry to study tissue samples and detect metabolic activity.
Industry: The compound finds applications in the detection of microbial contamination in industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyano-2,3-di-4-tolyl-tetrazolium chloride involves its reduction to a fluorescent formazan by cellular enzymes. This reduction is facilitated by electron donors such as NADH, which are produced during cellular respiration . The fluorescent formazan accumulates in cells with active metabolism, allowing for the visualization and quantification of metabolic activity .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triphenyltetrazolium chloride: Another tetrazolium salt used for similar applications but with different fluorescence properties.
Nitrotetrazolium Blue chloride: Used as a redox indicator but has different spectral characteristics.
Thiazolyl Blue Tetrazolium Bromide:
Uniqueness
5-Cyano-2,3-di-4-tolyl-tetrazolium chloride is unique due to its specific fluorescence properties and its ability to indicate respiratory activity in cells. Its redox sensitivity and the formation of a fluorescent formazan make it particularly useful in applications requiring the detection of metabolic activity .
Properties
Molecular Formula |
C16H16ClN5 |
---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile;chloride |
InChI |
InChI=1S/C16H15N5.ClH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3,(H,18,19);1H |
InChI Key |
BBACTMKZJZNFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=C(C=C3)C)C#N.[Cl-] |
Origin of Product |
United States |
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